Doxylamine N-Oxide

Description

Properties

IUPAC Name |

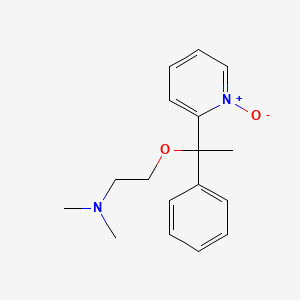

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHSMRZIRBUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99430-77-0 | |

| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Peracid-Mediated Oxidation

Peracids such as meta-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂) are widely used for N-oxidation. These reagents transfer an oxygen atom to the nitrogen via an electrophilic mechanism.

Example Procedure (Adapted from Opioid N-Oxidation Analogues) :

-

Dissolve doxylamine (1.0 equiv) in ethanol or dichloromethane.

-

Add mCPBA (1.2 equiv) gradually at 0–5°C under nitrogen atmosphere.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (petrol ether/ethyl acetate, 8:1 v/v).

Key Parameters :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 20–25°C | 70–85% |

| Solvent | Ethanol | |

| Oxidant Equivalents | 1.2–1.5 |

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-oxidation.

Metal-Catalyzed Oxidation

Palladium-based catalysts enable aerobic oxidation under mild conditions. This approach, demonstrated in opioid N-demethylation, can be adapted for doxylamine N-oxide synthesis.

Procedure :

-

Suspend doxylamine (1.0 equiv) in dimethylacetamide (DMA).

-

Add palladium acetate (5 mol%) and heat to 120°C under oxygen atmosphere.

-

Monitor reaction progress via TLC; typically completes in 4–6 hours.

-

Filter through Celite, concentrate, and purify via recrystallization from n-butyl alcohol.

Advantages :

-

Avoids stoichiometric oxidants, reducing waste.

-

Scalable to kilogram quantities with reported yields >80% in analogous systems.

Challenges :

-

Formation of colloidal palladium byproducts requires rigorous filtration.

-

High-boiling solvents like DMA complicate solvent recovery.

Innovative Flow Chemistry Approaches

Continuous flow systems enhance heat and mass transfer, improving reaction efficiency and safety. A two-step flow process adapted from Gutmann et al. involves:

-

Oxidation in Flow Reactor :

-

Mix doxylamine and mCPBA in a T-junction at 50°C.

-

Residence time: 10 minutes.

-

-

In-Line Quenching and Extraction :

-

Combine reaction stream with aqueous NaHCO₃ in a micromixer.

-

Separate phases using a membrane-based liquid-liquid separator.

-

Outcomes :

-

95% conversion achieved in <15 minutes total residence time.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Disappearance of the N-methyl singlet (δ 2.2–2.4 ppm) and emergence of N-oxide signals (δ 3.0–3.5 ppm).

-

MS (ESI+) : m/z 293.2 [M+H]⁺ for this compound.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Peracid Oxidation | 70–85 | 95–98 | Moderate | High |

| Metal Catalysis | 80–90 | 97–99 | High | Moderate |

| Flow Chemistry | 90–95 | 98–99 | High | Low (initial) |

Trade-offs :

-

Peracid methods are cost-effective but generate stoichiometric waste.

-

Catalytic oxidation offers sustainability benefits but requires specialized equipment.

Industrial-Scale Considerations

Scientific Research Applications

Toxicological Studies

2.1 Metabolic Pathways

Studies indicate that doxylamine is metabolized into several compounds, including doxylamine N-Oxide. Understanding these metabolic pathways is crucial for evaluating its safety and efficacy in clinical use. For instance, research shows that doxylamine undergoes N-oxidation, which can influence its pharmacokinetics and potential toxicity .

2.2 Hair Analysis

Recent studies have investigated the incorporation of doxylamine and its N-Oxide in human hair, revealing significant insights into dosage relationships and the impact of cosmetic treatments on drug metabolism. This research is vital for forensic toxicology, providing a method to assess drug exposure through hair samples .

Environmental Applications

3.1 Photosynthetic Research

this compound has been studied in the context of freshwater macrophytes, where it plays a role in photosynthetic inorganic carbon acquisition. This application highlights its importance beyond human health, extending into ecological studies .

Case Studies

Mechanism of Action

Doxylamine N-Oxide exerts its effects by interacting with specific molecular targets in the body. It is known to inhibit histamine receptors, thereby reducing allergic reactions and promoting sedation. The compound’s mechanism of action involves binding to histamine H1 receptors, preventing histamine from exerting its effects. This leads to a decrease in symptoms such as sneezing, itching, and runny nose.

Comparison with Similar Compounds

Sorafenib N-Oxide

- Structural Differences : Sorafenib N-Oxide (C₂₁H₁₆ClF₃N₄O₃) is an aromatic heterocyclic N-oxide derived from the kinase inhibitor sorafenib. Unlike doxylamine N-oxide, it contains a trifluoromethylphenyl group and a urea moiety.

- Pharmacokinetics :

- In rats, sorafenib N-oxide exhibits a plasma AUC of 3.74 µg·h/mL and brain AUC of 0.47 µg·h/g, with a brain-to-plasma ratio (Kp) of 0.13 .

- Comparatively, this compound’s brain penetration data are less documented, but its parent drug, doxylamine, shows significant distribution into embryonic tissues in rodents .

4-Methylmorpholine N-Oxide

- Reactivity : Reduces rapidly with diboron reagents (e.g., (pinB)₂) at room temperature (RT), completing within 20 hours. In contrast, pyridine N-oxides (structurally closer to this compound) require slower reduction times (~20 hours at RT) due to differences in nitrogen hybridization (sp³ vs. sp²) .

- Thermodynamics : The deoxygenation exotherm for 4-methylmorpholine N-oxide is 0.6 kcal/g, similar to 4-methoxypyridine N-oxide .

Metabolic and Pharmacokinetic Profiles

Imipramine N-Oxide

- Enzymatic Reduction : Reduced by liver microsomal cytochrome P-450 with a Km of ~0.1 mM, comparable to other tertiary amine N-oxides (e.g., tiaramide N-oxide and N,N-dimethylaniline N-oxide) .

- Inhibition: Carbon monoxide (50% inhibition at 1.0 µM) and oxygen (50% inhibition at 2–3 µM) inhibit reduction, suggesting direct electron transfer from cytochrome P-450’s ferrous iron . This compound likely shares this reduction pathway but lacks explicit kinetic data.

Trimethylamine N-Oxide (TMAO)

- Biological Role: A gut microbiota-derived metabolite associated with cardiovascular disease.

- Stability : TMAO is highly stable in biological fluids, whereas aliphatic tertiary amine N-oxides like this compound are more labile, complicating their isolation and analysis .

Stability and Analytical Challenges

Aliphatic vs. Aromatic N-Oxides

- Stability : Aliphatic tertiary amine N-oxides (e.g., this compound) are less stable than aromatic heterocyclic N-oxides (e.g., pyridine N-oxide) due to weaker N–O bonds and susceptibility to enzymatic reduction .

- Analytical Methods : this compound requires specialized techniques for quantification in biological matrices, such as LC-MS/MS, whereas TMAO is easily measured via stable isotope dilution assays .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacokinetic Parameters in Rodents

| Compound | Plasma AUC (µg·h/mL) | Brain AUC (µg·h/g) | Brain-to-Plasma Ratio (Kp) |

|---|---|---|---|

| Sorafenib N-Oxide | 3.74 | 0.47 | 0.13 |

| Doxylamine (Parent) | 54.1 (plasma) | N/A | N/A |

Biological Activity

Doxylamine N-oxide is a derivative of doxylamine, an antihistamine commonly used for its sedative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed through the oxidation of doxylamine, which is known to act as a histamine H1 receptor antagonist. The biological activity of this compound is of particular interest due to its structural similarities to doxylamine and potential modifications in activity due to the N-oxide functional group.

The mechanism by which this compound exerts its effects is closely related to that of its parent compound, doxylamine. Doxylamine primarily functions as an antagonist at histamine H1 receptors, leading to its antihistaminic and sedative effects. Research indicates that this compound may exhibit similar or altered activity at these receptors, potentially affecting other molecular targets as well.

Studies utilizing in vitro models, such as isolated rat hepatocytes, have demonstrated the metabolic pathways involved in the conversion of doxylamine to its N-oxide form. This process highlights the role of hepatic metabolism in the pharmacokinetics of doxylamine derivatives.

Antihistaminic Activity

This compound retains antihistaminic properties similar to those of doxylamine. It has been investigated for its potential use in treating allergic reactions and sleep disorders due to its sedative effects. The degree of activity may vary based on the specific receptor interactions and the metabolic state of the compound .

Toxicological Studies

Toxicological assessments have revealed that high doses of doxylamine and its metabolites can lead to adverse effects, including liver toxicity. In studies involving animal models, significant histopathological changes were observed in the liver following prolonged exposure to doxylamine succinate, which is metabolized into this compound .

The following table summarizes significant toxicological findings from various studies:

Metabolism and Excretion

Research indicates that doxylamine undergoes extensive hepatic metabolism, resulting in various metabolites including this compound. Studies have shown that approximately 36-44% of administered doses are recovered as unconjugated metabolites in urine, with significant contributions from this compound .

Case Studies and Clinical Implications

A notable case-control study involving pregnant women indicated a potential association between prolonged use of doxylamine and increased risks for certain developmental issues in offspring. However, further research is necessary to clarify these associations and establish safe usage guidelines .

In another study focusing on hair analysis, researchers evaluated the incorporation of doxylamine and its N-oxide into human hair samples, revealing insights into dosage relationships and potential long-term exposure effects .

Q & A

Q. What analytical methods are recommended for characterizing Doxylamine N-Oxide in pharmaceutical research?

High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used, with reference standards (e.g., TRC D562015) for calibration and quantification. Mass spectrometry (LC-MS/MS) is employed for structural confirmation and impurity profiling, particularly for detecting nitrosamine derivatives .

Q. How can researchers assess the purity and stability of this compound in formulation studies?

Accelerated stability studies under varied temperature, humidity, and pH conditions are critical. Use validated stability-indicating assays (e.g., HPLC-UV) to monitor degradation products. Comparative pharmacokinetic studies between monocomponents and combination formulations are advised to evaluate interactions .

Q. What physicochemical properties of this compound influence its solubility and bioavailability?

The succinate salt form enhances water solubility, making it suitable for oral formulations. Key properties include melting point (100–104°C for the succinate salt) and partition coefficient (log P), which inform solvent selection for extraction and purification .

Advanced Research Questions

Q. What experimental models are appropriate for studying the cellular uptake mechanisms of this compound?

Hepatocellular carcinoma cell lines (HepG2, Huh7) and OCT1-transfected HEK293 cells can be used to evaluate transporter-mediated uptake. Knockout mouse models (e.g., Oct1-deficient mice) help assess hepatic transport independence, as demonstrated in sorafenib N-oxide studies .

Q. How can researchers investigate the mutagenic potential of aromatic N-oxide derivatives like this compound?

Structure–activity relationship (SAR) fingerprint analysis is recommended. Predefined aromatic N-oxide substructures (e.g., pyridinyl or phenyl groups) should be screened using bacterial reverse mutation (Ames) assays and computational toxicology tools to identify mutagenicity alerts .

Q. What methodologies detect nitrosamine impurities (e.g., N-Nitroso N-desmethyl Doxylamine) in this compound batches?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards (CAS 97143-65-2) is essential for identifying trace impurities. Method validation must include specificity, sensitivity (LOQ < 1 ppm), and recovery studies per ICH guidelines .

Q. How should pharmacokinetic (PK) studies be designed for this compound in combination therapies?

Conduct bioequivalence studies comparing fixed-dose combinations (FDCs) to individual components. Use crossover designs with healthy volunteers or disease models to assess AUC, Cmax, and Tmax while controlling for food effects and metabolic interactions .

Q. What strategies resolve contradictions in transporter-dependent vs. independent uptake of N-oxide compounds?

Combine in vitro transporter inhibition assays (e.g., using OCT1 inhibitors) with in vivo knockout models to isolate transporter contributions. Proteomic profiling of membrane transporters in cell lines can identify alternative uptake mechanisms .

Methodological Notes

- Data Contradiction Analysis : Discrepancies in transporter dependency (e.g., OCT1-independent sorafenib N-oxide uptake) require orthogonal validation via CRISPR-edited cell lines and mechanistic PK modeling .

- Experimental Design : For mutagenicity studies, integrate in silico SAR predictions with in vitro micronucleus tests to address false positives/negatives .

- Quality Control : Batch-specific certificates of analysis (CoA) for reference standards must include residual solvent profiles and chiral purity data to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.